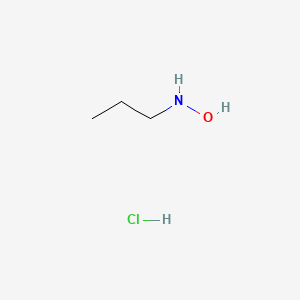

N-propylhydroxylamine hydrochloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Cytotoxicity Studies

One notable application of N-propylhydroxylamine hydrochloride is in cytotoxicity studies. Valentovic et al. (2001) explored the in vitro toxicity of 3,4-Dichlorophenylhydroxylamine (3,4-CPHA), a derivative of N-hydroxyl metabolite, in renal cortical slices from Fischer 344 rats. The study found that 3,4-CPHA produced concentration and time-dependent alterations in lactate dehydrogenase leakage, organic ion accumulation, and pyruvate stimulated gluconeogenesis, indicating its toxic effects on kidney cells (Valentovic et al., 2001).

Inhibition of Liver Hydroxysteroid Sulfotransferase Activities

Matsui et al. (1995) investigated the structure-activity relationships of alkylamines, including N-propylhydroxylamine hydrochloride, that inhibit rat liver sulfotransferase (ST) activities. The study found that certain alkylamines, including those with N-propyl side chains, effectively inhibited ST activity toward specific steroids, contributing to an understanding of the enzymatic activity of liver hydroxysteroid sulfotransferases (Matsui et al., 1995).

Prophage Induction in Bacteria

Research by Heinemann (1971) on Escherichia coli demonstrated the prophage-inducing capability of hydroxylamine sulfate and its derivatives. The study provided insights into the interaction of these compounds with bacterial DNA, potentially relevant for understanding genetic responses to chemical exposures (Heinemann, 1971).

Antioxidant Properties and Delay of Cellular Senescence

Atamna et al. (2000) found that N-t-butyl hydroxylamine, a breakdown product of α-Phenyl-N-t-butyl nitrone, exhibited antioxidant properties and delayed senescence in human lung fibroblasts. This implies the potential of N-propylhydroxylamine hydrochloride derivatives in biomedical research focused on aging and oxidative stress (Atamna et al., 2000).

Mitochondrial Function and Aging

Further extending the research on aging, Atamna et al. (2001) showed that N-t-butyl hydroxylamine reverses age-related changes in mitochondria, suggesting a role for N-propylhydroxylamine hydrochloride derivatives in studies related to mitochondrial aging and dysfunction (Atamna et al., 2001).

Synthesis of Hydroxamic Acids

Usachova et al. (2010) demonstrated an efficient method for synthesizing hydroxamic acids using carboxylic acids activated with N,N′-carbonyldiimidazole and reacting with hydroxylamine hydrochloride. This has implications for pharmaceutical and chemical synthesis applications (Usachova et al., 2010).

Eigenschaften

IUPAC Name |

N-propylhydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-2-3-4-5;/h4-5H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBLEVAVQBCBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493678 | |

| Record name | N-Hydroxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propylhydroxylamine hydrochloride | |

CAS RN |

85264-32-0 | |

| Record name | N-Hydroxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3387786.png)

![2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B3387808.png)

![N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B3387832.png)

![2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B3387845.png)

![5-(4-Methylphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3387857.png)

![2-chloro-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B3387869.png)

![2-chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3387870.png)